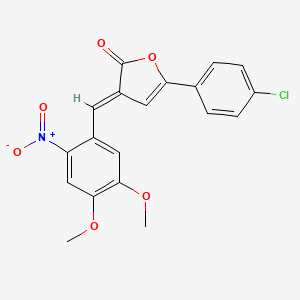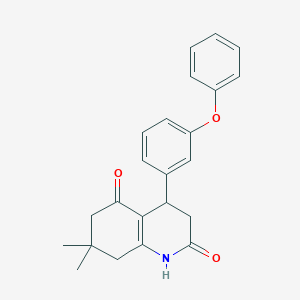![molecular formula C13H9ClN2O5S2 B4558927 3-[5-(2-chloro-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B4558927.png)
3-[5-(2-chloro-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thiazolidinone compounds often involves Knoevenagel condensation reactions and cyclization processes. For instance, Buzun et al. (2021) synthesized a series of novel thiazolidinones, showcasing the importance of specific substituents in enhancing anticancer activity (Buzun et al., 2021). Similarly, Rahman et al. (2005) described the synthesis of long alkyl chain substituted thiazolidinones from 10-undecenoic acid hydrazide, highlighting the structural diversity achievable within this chemical class (Rahman et al., 2005).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is critical for their biological activity. Křupková et al. (2013) explored the use of 4-chloro-2-fluoro-5-nitrobenzoic acid for the synthesis of various nitrogenous heterocycles, demonstrating the adaptability of thiazolidinone structures in heterocyclic chemistry (Křupková et al., 2013).
Chemical Reactions and Properties
Thiazolidinone derivatives engage in a variety of chemical reactions. Price (1976) discussed the conversion of thiol groups into S-cyano derivatives using 2-nitro-5-thiocyanatobenzoic acid, illustrating the reactivity of thiazolidinone-related compounds toward functional group transformations (Price, 1976).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Gomes et al. (2019) provided insights into the crystal structure and physical characteristics of a thiazolidinone derivative, highlighting the impact of molecular configuration on physical properties (Gomes et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are key to the application of thiazolidinone derivatives. Chandrappa et al. (2009) investigated the cytotoxicity and apoptosis induction of thiazolidinone derivatives in human leukemia cells, shedding light on the chemical-biological interplay of these compounds (Chandrappa et al., 2009).
Applications De Recherche Scientifique
Anticancer Activity
A series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, including 3-[5-(2-chloro-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid, showed significant antimitotic activity against various cancer cell lines such as leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancers. These compounds were found to have low toxicity toward normal human blood lymphocytes, indicating a fairly wide therapeutic range and highlighting the potential of these molecules in cancer treatment strategies (Buzun et al., 2021).
Antimicrobial Evaluation
New derivatives of 4-thiazolidinone, including 3-[5-(2-chloro-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid, were synthesized and evaluated for their antimicrobial activity against a variety of bacterial and fungal strains. These compounds showed significant biological activity against Gram-negative and Gram-positive bacteria, as well as fungal strains such as Candida albicans and Aspergillus niger. Among these, certain derivatives were identified as the most effective antimicrobial compounds, underscoring the utility of these molecules in the development of new antimicrobial agents (Deep et al., 2014).
Supramolecular Self-Assembly
Thioxothiazolidinone derivatives, including those related to 3-[5-(2-chloro-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid, were investigated for their supramolecular self-assembly driven by hydrogen bonding and diverse π–hole interactions. This research provides insights into the structural characteristics that enable the formation of three-dimensional supramolecular frameworks, which could have implications for the development of new materials and nanotechnology applications (Andleeb et al., 2017).
Antitubercular and Antimicrobial Agents
A study synthesized new series of 4-thiazolidinone derivatives and screened them for their antibacterial, antifungal, and antitubercular activities against selected bacteria, fungi, and Mycobacterium tuberculosis. This research highlights the potential of thiazolidinone derivatives, including those structurally related to 3-[5-(2-chloro-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid, in contributing to the treatment of tuberculosis and other microbial infections (Samadhiya et al., 2014).
Propriétés
IUPAC Name |
3-[(5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O5S2/c14-9-2-1-8(16(20)21)5-7(9)6-10-12(19)15(13(22)23-10)4-3-11(17)18/h1-2,5-6H,3-4H2,(H,17,18)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCHXPYFCOTUOJ-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)CCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-bis{[5-(2-chlorophenyl)-2-furyl]methylene}cyclohexanone](/img/structure/B4558856.png)

![6-(4-methoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4558862.png)
![ethyl 4-[({[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4558875.png)


![{1-[3-(methylthio)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4558884.png)
![N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B4558889.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4558903.png)

![3-[5-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B4558919.png)
![4-(4-ethylbenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4558921.png)
![4-[(3-{[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}benzyl)oxy]benzonitrile](/img/structure/B4558943.png)